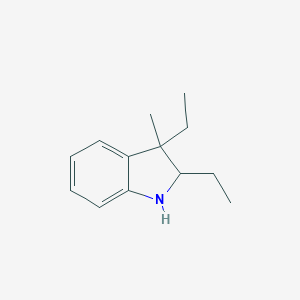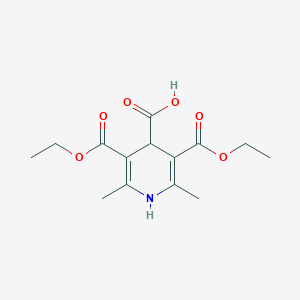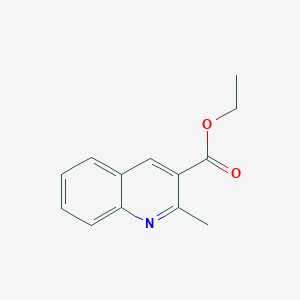
1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene
Descripción general
Descripción
1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene is a complex organic compound with the molecular formula C10H6Br2Cl6. This compound is characterized by its multiple halogen substitutions, which include bromine and chlorine atoms. It is known for its unique structure, which includes a methano bridge and a hexahydroindene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene typically involves the halogenation of a suitable precursor. The process often starts with the preparation of the hexachloroindene core, followed by bromination to introduce the bromine atoms at the desired positions. The reaction conditions usually involve the use of halogenating agents such as bromine (Br2) and chlorine (Cl2) under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. Safety measures are crucial due to the toxic nature of the halogenating agents involved.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide (NaOH) for nucleophilic substitution, hydrogen gas (H2) with a palladium catalyst for reduction, and potassium permanganate (KMnO4) for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce less halogenated compounds.
Aplicaciones Científicas De Investigación
1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into complex molecules.
Biology: The compound’s halogenated structure makes it useful in studying the effects of halogenation on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. The compound’s structure allows it to participate in various chemical pathways, influencing biological processes[4][4].
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dibromobutane: A simpler dibromo compound with fewer halogen atoms.
α-Chlorodene: A chlorinated compound with a similar indene core.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: Another dibromo compound with a different core structure.
Uniqueness
1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene is unique due to its combination of bromine and chlorine atoms, as well as its methano bridge and hexahydroindene core. This unique structure imparts specific chemical and physical properties that distinguish it from other halogenated compounds.
Propiedades
IUPAC Name |
3,4-dibromo-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2Cl6/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVRZNVGDRBUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1Br)Br)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864826 | |
| Record name | 1,2-Dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18300-04-4 | |
| Record name | 4,7-Methano-1H-indene, 1,2-dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018300044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methano-1H-indene, 1,2-dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-dibromo-4,5,6,7,8,8-hexachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)





